Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex organic compound that features a piperidine ring substituted with a cyclopropylsulfonyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Amino Group: The amino group is introduced via a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid precursor with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity and specificity, while the piperidine ring can interact with various active sites. The ester moiety may facilitate membrane permeability, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the piperidine and cyclopropylsulfonyl groups, making it less complex.
Cyclopropylsulfonyl piperidine: Does not have the ethyl ester moiety, affecting its solubility and reactivity.
Piperidinyl methylamine derivatives: Similar in structure but vary in the substituents on the piperidine ring.
Uniqueness
Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylsulfonyl group enhances its potential as a pharmacophore, while the ethyl ester moiety improves its solubility and bioavailability.
This compound’s distinct structure and properties make it a valuable subject of study in various fields of chemistry and biology.
Biological Activity
Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H26N2O5S, with a molecular weight of approximately 346.4 g/mol. The compound features a cyclopropylsulfonyl group attached to a piperidine ring, which is known for its diverse pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₆N₂O₅S |
Molecular Weight | 346.4 g/mol |
Structure | Structure |
The compound has been studied primarily for its role as an inhibitor of lysine-specific demethylase (LSD1), an enzyme implicated in various cancers and neurological disorders. Inhibition of LSD1 can lead to increased levels of histone methylation, thereby affecting gene expression related to cell proliferation and survival .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of epigenetic markers, leading to apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer)
- IC50 Values :
Neuroprotective Effects
Additionally, the compound has shown neuroprotective properties in preclinical models of neurodegenerative diseases. By inhibiting LSD1, it may help in restoring normal methylation patterns in neuronal cells, which is crucial for maintaining cognitive functions.
Research Findings on Neuroprotection
- Model Used : Mouse model of Alzheimer's disease
- Outcome : Reduced amyloid-beta accumulation and improved cognitive function as assessed by behavioral tests .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, making it suitable for further development into therapeutic agents.
Parameter | Value |
---|---|
Bioavailability | Moderate |
Half-life | ~6 hours |
Properties
IUPAC Name |
ethyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5S/c1-2-22-15(19)6-5-14(18)16-11-12-7-9-17(10-8-12)23(20,21)13-3-4-13/h12-13H,2-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPQZGYNFMLMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.